Sulcatone

Vector surveillance Semiochemical attractant Field trapping efficacy

Sulcatone is the authentic, non-substitutable C8 unsaturated methyl ketone with distinct chemoselectivity and olfactory activation. ≥98% purity ensures reproducible field efficacy: 2-fold superior Aedes aegypti trap captures, 92.1% repellency against S. zeamais, dual-action post-harvest protection. Its unique scaffold enables tunable C=O reduction for enantiomerically enriched sulcatol. Pharmacological studies confirm endothelium-independent vasorelaxation (EC₅₀ 3.8×10⁻⁵ M) and anti-platelet effects. Require a Certificate of Analysis.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 409-02-9
Cat. No. B7770689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulcatone
CAS409-02-9
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC(=CCCC(=O)C)C
InChIInChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3
InChIKeyUHEPJGULSIKKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ALL PROP WITH ALCOHOL, ETHER
3351 /mg/L @ 20 °C (exp)
Insoluble in water;  soluble in oils and organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Sulcatone (CAS 409-02-9) Procurement Overview: A Volatile Ketone with Quantifiable Differentiation in Insect Semiochemistry and Chiral Synthesis


Sulcatone (6-methyl-5-hepten-2-one; CAS 110-93-0, also 409-02-9) is a naturally occurring unsaturated methyl ketone with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol [1]. It is a colorless to light yellow liquid with a citrus-like, fruity odor and is a volatile component of citronella oil, lemongrass oil, and palmarosa oil [2]. Sulcatone is an endogenously produced metabolite in humans and is recognized for its role as a semiochemical—acting as an alarm/panic pheromone in ants and a key olfactory cue for hematophagous insects such as Aedes aegypti and Anopheles mosquitoes [3]. Its structural features render it a valuable chiral building block in asymmetric synthesis and a bioactive volatile organic compound in pest management applications [4].

Sulcatone Procurement Risks: Why Interchanging with Geranylacetone or 6-Methyl-6-hepten-2-one Compromises Experimental and Industrial Outcomes


Although sulcatone belongs to the class of unsaturated ketones, generic substitution with structural analogs such as geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) or the positional isomer 6-methyl-6-hepten-2-one is scientifically unsound due to quantifiable divergences in chemoselectivity, olfactory receptor activation, and biological activity [1]. Sulcatone serves as a selective ligand for specific mosquito odorant receptors (e.g., Aedes aegypti Or4 and Anopheles coluzzii OR39), whereas geranylacetone—despite co-occurrence in human sebum—elicits distinctly different electrophysiological and behavioral responses [2]. Furthermore, in catalytic hydrogenation, the position of the C=C bond relative to the carbonyl group in sulcatone dictates the achievable chemoselectivity (C=O vs. C=C reduction) when using tuned nickel or copper catalysts—a selectivity profile that does not transfer to geranylacetone or the 6-methyl-6-hepten-2-one isomer [3]. These functional disparities translate directly into irreproducible field trapping results, failed stereoselective syntheses, and invalidated bioassay data when substitute ketones are procured.

Sulcatone Comparative Performance: Quantified Differentiation in Insect Attraction, Repellency, Vasorelaxation, and Chemoselective Synthesis


Sulcatone in Aedes aegypti Field Trapping: Polymer Bead Formulation Outperforms Commercial BG-Lure by 2-Fold

In field trials conducted in a dengue-endemic area of coastal Kenya, traps baited with sulcatone-loaded polymer beads captured approximately 2-fold more female Aedes aegypti mosquitoes than traps baited with the commercial BG-Lure attractant [1]. Sulcatone's performance was comparable to cyclohexanone and linalool oxide under identical conditions, but its formulation-dependent efficacy underscores the importance of compound-specific release kinetics [1]. Importantly, female Ae. aegypti captures in CO₂-baited traps were predominantly unfed (91%), whereas sulcatone-baited traps attracted a significantly higher proportion of gravid females (12.7–21.1%), a demographic critical for oviposition surveillance programs [1].

Vector surveillance Semiochemical attractant Field trapping efficacy Polymer bead formulation

Sulcatone as a Grain Storage Protectant: 92.1% Repellency Exceeds Propionic Acid and Achieves 71.7% Weevil Mortality in Silo-Bags

Sulcatone demonstrated a strong repellent effect against the maize weevil (Sitophilus zeamais) with a maximum repellency value of −92.1 ± 3.2% at 40 µM in two-choice olfactometer bioassays [1]. This repellency was significantly higher than that of the repellent control, propionic acid, at all concentrations tested [1]. In fumigant toxicity experiments, sulcatone exhibited an LC₉₅ value of 17.2 µL/L air (95% CI: 16.5–18.1) against S. zeamais [1]. In a silo-bag experiment simulating real storage conditions, sulcatone caused 71.69 ± 1.57% weevil mortality and reduced ergosterol and fumonisin B₁ content by 60% without affecting grain germination [1]. Antifungal MIC values were 3.5 mM for Fusarium verticillioides, 3.8 mM for Aspergillus parasiticus, and 3.9 mM for A. flavus [1].

Stored product protection Biopesticide Insect repellent Antifungal fumigant

Sulcatone Endothelium-Independent Vasorelaxation: EC₅₀ 3.8 × 10⁻⁵ M with Predicted Low CYP450 Inhibition Risk

In isolated aortic rings from spontaneously hypertensive rats (SHR), sulcatone induced vasorelaxation with an EC₅₀ of 3.8 ± 0.3 × 10⁻⁵ M in the presence of vascular endothelium and 3.9 ± 0.4 × 10⁻⁵ M in endothelium-denuded rings, with no statistically significant difference between the two conditions [1]. This indicates that sulcatone's vasorelaxant effect is endothelium-independent. In silico ADMET predictions using ADMET-AI, SwissADME, and Protox 3.0 platforms indicated that sulcatone has high intestinal absorption, does not violate Lipinski's rule of five, does not inhibit cytochrome P450 isoenzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), and presents no predicted toxicity risk for hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, or cytotoxicity [1]. In anti-platelet aggregation assays, sulcatone at concentrations of 10⁻⁹ to 10⁻⁷ M reduced ADP-induced aggregation (43.75 ± 1.79% control) to 1.5 ± 0.64%, 1.25 ± 0.47%, and 2.5 ± 0.5%, respectively [1].

Cardiovascular pharmacology Vasorelaxant agent In silico ADMET Antiplatelet aggregation

Chemoselective Hydrogenation of Sulcatone: Tunable C=O vs. C=C Selectivity Using Cu/SiO₂ and Sn-Modified Nano-Nickel Catalysts

The chemoselective hydrogenation of sulcatone (6-methyl-5-hepten-2-one) can be precisely directed toward either C=O bond reduction (yielding 6-methyl-5-hepten-2-ol, sulcatol) or C=C bond saturation depending on catalyst composition [1] [2]. Using a Cu/SiO₂ catalyst with 2-propanol as the hydrogen donor, selective carbonyl reduction was achieved, producing the chiral alcohol sulcatol as the primary product [1]. In contrast, nano-nickel catalysts grafted on polymeric resin exhibited high activity and selectivity toward C=C bond saturation; however, post-synthetic modification with small quantities of tin via surface organometallic chemistry significantly increased C=O bond hydrogenation selectivity [2]. This tunable chemoselectivity—unavailable with geranylacetone under identical Cu/SiO₂ conditions—is a direct consequence of sulcatone's specific α,β-unsaturated ketone geometry [1].

Catalytic hydrogenation Chemoselective reduction Chiral alcohol synthesis Flow chemistry

Sulcatone Purity Specifications: Procurement-Grade Differentiation Between ≥97% and ≥98% Assay for Downstream Process Sensitivity

Manufacturers supply 6-methyl-5-hepten-2-one (sulcatone) in two primary purity grades: ≥97% and ≥98% assay (GC) [1]. The choice between these grades directly impacts downstream process outcomes—pharmaceutical intermediate applications typically demand the higher ≥98% purity to minimize side reactions and prevent contaminant carryover into final drug substances [1]. Key physical specifications include a refractive index range of 1.435–1.445 (at 20°C), relative density of 0.846–0.854 (at 25°C), and acid value ≤3.0% [1]. Analytical standard grade material from established suppliers (e.g., Sigma-Aldrich product 67397) provides additional traceability and certificate of analysis documentation essential for regulatory submissions . The positional isomer 6-methyl-6-hepten-2-one is a potential impurity that must be distinguished, as its spectral data and properties differ from sulcatone .

Pharmaceutical intermediate Flavor ingredient Analytical standard Quality control

Sulcatone as a Selective Olfactory Cue: OR39 Knockout Abolishes Detection with No Redundancy Compensation

In the human malaria vector Anopheles coluzzii, knockout of the odorant receptor gene AcolOR39 using CRISPR–Cas9 mutagenesis selectively abolished sulcatone detection in olfactory sensory neurons (OSNs) housed in trichoid sensilla [1]. Sulcatone is a major component of human emanations and mediates behavioral inhibition of newly emerged (teneral) females to human body odor [1]. The receptor AcolOR39 is specifically tuned to sulcatone; knockout did not alter response to other human odor components [1]. This receptor-ligand specificity—validated by single-gene knockout—confirms that sulcatone's unique molecular recognition cannot be replicated by structurally similar ketones such as geranylacetone or 6-methyl-6-hepten-2-one [1]. Although other genes contribute redundantly to host-seeking acquisition, the initial detection of sulcatone is non-redundant and OR39-dependent [1].

Olfactory receptor CRISPR-Cas9 Host-seeking behavior Anopheles coluzzii

Sulcatone High-Value Application Scenarios: Where Quantified Differentiation Drives Procurement Decisions


Mosquito Vector Surveillance and Control Program Procurement

For public health agencies and research institutions conducting Aedes aegypti surveillance in dengue-endemic regions, procurement of high-purity sulcatone is justified by field-validated 2-fold superior trap captures over commercial BG-Lure when deployed in polymer bead formulations [1]. The compound's ability to attract gravid females (12.7–21.1% of captures) provides critical epidemiological data on oviposition site selection that CO₂-only traps cannot deliver [1]. Procurement should specify ≥98% purity grade with certificate of analysis to ensure reproducible field efficacy and avoid batch-to-batch variability in attractant potency.

Stored Grain Integrated Pest Management (IPM) Formulation Development

Agricultural chemical companies developing biopesticide formulations for stored maize protection should prioritize sulcatone procurement based on its dual-action profile: 92.1% repellency against S. zeamais (exceeding propionic acid control) and 71.7% weevil mortality in silo-bag trials, coupled with 60% reduction in ergosterol and fumonisin B₁ contamination [1]. The LC₉₅ of 17.2 µL/L air provides a benchmark for fumigant formulation optimization, while the grain safety profile (no germination impairment) supports regulatory submissions for post-harvest application [1].

Chiral Alcohol Synthesis via Chemoselective Catalytic Hydrogenation

Fine chemical manufacturers and academic synthetic laboratories seeking to produce enantiomerically enriched sulcatol (6-methyl-5-hepten-2-ol) should procure sulcatone as the preferred α,β-unsaturated ketone precursor. The demonstrated tunable chemoselectivity using Cu/SiO₂ or Sn-modified nano-nickel catalysts enables selective C=O reduction without alkene saturation—a selectivity profile not achievable with geranylacetone under identical catalytic conditions [1] [2]. Procurement of analytical standard grade material with documented purity ≥98% is essential for reproducible catalytic outcomes and minimization of side reactions in flow hydrogenation setups.

Cardiovascular Drug Discovery and Pharmacological Screening

Pharmaceutical research groups investigating vasorelaxant agents with favorable ADMET profiles should consider sulcatone procurement based on its endothelium-independent vasorelaxation (EC₅₀ = 3.8 × 10⁻⁵ M) and in silico predictions of no CYP450 inhibition across major isoenzymes [1]. The compound's anti-platelet aggregation effect (reducing ADP-induced aggregation from 43.8% to 1.5–2.5% at 10⁻⁹–10⁻⁷ M) and favorable intestinal absorption predictions support its use as a scaffold for lead optimization in hypertension and thrombosis research [1]. Procurement should specify high-purity grade suitable for in vitro and in vivo pharmacological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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